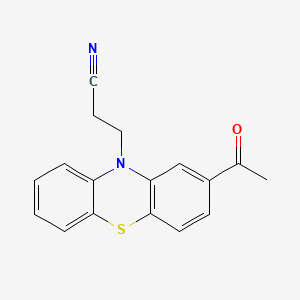

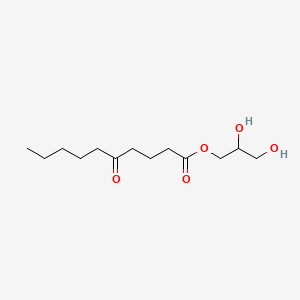

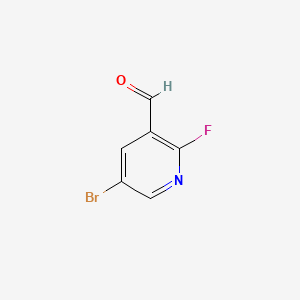

![molecular formula C25H22N2O8 B569476 [(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate CAS No. 1304788-26-8](/img/structure/B569476.png)

[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about is also known as Sacituzumab Govitecan . It’s an antibody-drug conjugate developed by Immunomedics for the treatment of solid tumors, including breast and urothelial cancers . It received its first approval on April 22, 2020, in the USA for the treatment of adult patients with metastatic triple-negative breast cancer (mTNBC) who have received at least two prior therapies for metastatic disease .

Synthesis Analysis

Sacituzumab Govitecan was developed by site-specific conjugation of the irinotecan active metabolite, SN-38 (govitecan), to a humanized monoclonal antibody (hRS7) against trophoblastic cell-surface antigen-2 (Trop-2) . SN-38 is covalently linked to hRS7 via a hydrolysable CL2A linker .Molecular Structure Analysis

The molecular formula of Sacituzumab Govitecan is C76H104N12O24S . It’s a complex molecule that includes a humanized monoclonal antibody, a linker, and a cytotoxic agent .Chemical Reactions Analysis

The chemical reactions involved in the action of Sacituzumab Govitecan are complex. The drug works by binding to Trop-2, a protein that is overexpressed in many solid tumors . Once bound, the drug is internalized into the cancer cell, where the cytotoxic agent SN-38 is released .Physical And Chemical Properties Analysis

The physical and chemical properties of Sacituzumab Govitecan are complex due to its nature as an antibody-drug conjugate . The drug has a molecular formula of C76H104N12O24S .Mechanism of Action

The mechanism of action of Sacituzumab Govitecan involves the targeted delivery of the cytotoxic agent SN-38 to cancer cells . The drug binds to Trop-2 on the surface of the cancer cells, after which it is internalized and the SN-38 is released . This allows for a high concentration of the cytotoxic agent to be delivered directly to the cancer cells, minimizing damage to healthy cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(19S)-7-acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O8/c1-4-25(32)18-8-20-22-14(9-27(20)23(30)17(18)11-34-24(25)31)7-15-16(10-33-12(2)28)21(35-13(3)29)6-5-19(15)26-22/h5-8,32H,4,9-11H2,1-3H3/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLFOFWXHDKDEZ-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COC(=O)C)OC(=O)C)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COC(=O)C)OC(=O)C)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

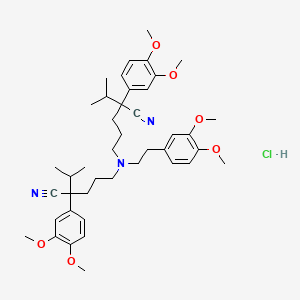

![1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride](/img/structure/B569407.png)

![1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone](/img/structure/B569412.png)